![molecular formula C24H24N4O2S2 B2753658 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide CAS No. 1251709-04-2](/img/structure/B2753658.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study by Kambappa et al. (2017) synthesized novel derivatives of piperidine carboxamide and evaluated their anti-angiogenic and DNA cleavage abilities. These compounds, including variations of piperidine analogues, demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in anticancer therapies by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Heterocyclic Chemistry and Microwave Irradiation Synthesis
Abdalha et al. (2011) reported on the synthesis of new tetrahydrobenzothieno and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These compounds were prepared through reactions with primary amines or through cyclization processes, showcasing the synthetic utility and versatility of related chemical structures in producing novel heterocyclic compounds (Abdalha et al., 2011).
Antimicrobial Activities
Research by Gad-Elkareem et al. (2011) involved the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, investigating their antimicrobial activities. This study highlighted the potential of these compounds to serve as antimicrobial agents due to their structural features and interactions with microbial targets (Gad-Elkareem et al., 2011).
Tuberculosis GyrB Inhibitors
A study by Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel inhibitors of the Mycobacterium tuberculosis GyrB. These compounds were evaluated for their antituberculosis activity and cytotoxicity, identifying promising candidates for further development as antituberculosis agents (Jeankumar et al., 2013).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. Their study indicated significant inhibitory activities on cancer cell lines and 5-lipoxygenase enzyme, suggesting their potential in cancer and inflammation-related therapeutic applications (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c29-22(25-11-10-18-9-5-13-31-18)17-8-4-12-28(14-17)24-26-20-19(16-6-2-1-3-7-16)15-32-21(20)23(30)27-24/h1-3,5-7,9,13,15,17H,4,8,10-12,14H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGLSUFICMNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide |
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